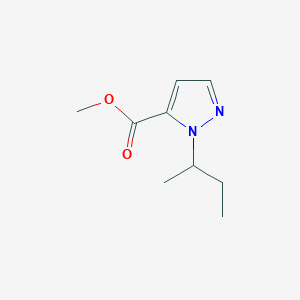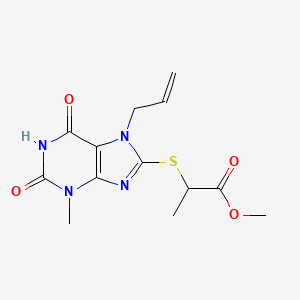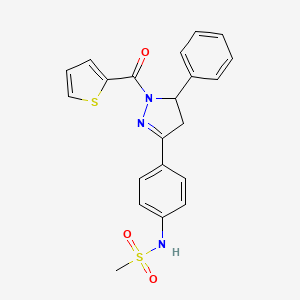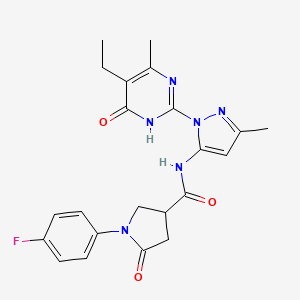![molecular formula C17H16N2O4S B2563616 1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 919243-80-4](/img/structure/B2563616.png)
1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” is a chemical compound with the molecular formula C17H16N2O4S . It has a molecular weight of 344.4 g/mol . This compound is used in scientific research and is known for its complex structure, which allows it to be applied in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, which includes “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione”, has been reported in the literature . The synthesis involves the preparation of pyrrolidine-2,5-dione derivatives from N-hydroxysuccinimide using some chemical tools . The chemical structure of the synthesized compounds was confirmed with both 1H and 13C NMR spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” includes a pyrrolidine-2,5-dione ring, a benzenesulfonamide group, and a 2-methylphenyl group . The InChIKey of the compound is UJDAVPQAZQTFIA-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” are not available in the retrieved data, it’s worth noting that pyrrolidine-2,5-dione derivatives have been synthesized for therapeutic purposes such as diabetes, inflammation, epilepsy, cancer, pain, depression, and infectious diseases .
Physical And Chemical Properties Analysis
The compound “1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” has a molecular weight of 344.4 g/mol . It has a computed XLogP3 value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has a rotatable bond count of 4 . The topological polar surface area is 91.9 Ų .
Scientific Research Applications
Synthesis and Protective Groups
The compound is related to research on the synthesis of heterocycles such as 1,2,4-dithiazolidine-3,5-diones, which serve as amino protecting groups useful in peptide, glycopeptide, and PNA synthesis. They are also valuable as masked isocyanates and sulfurization reagents for trivalent phosphorus, showcasing their versatility in synthetic applications (Barany et al., 2005).
RNA Oligonucleotides Synthesis
In the realm of nucleic acid chemistry, derivatives like 1,2,4-dithiazolidine-3,5-dione have been employed as efficient sulfurizing reagents for the synthesis of phosphorothioate-containing RNA oligonucleotides, highlighting their critical role in advancing RNA research and potential therapeutic applications (Xu et al., 1996).
Materials Science and Polymer Chemistry
The compound's derivatives have been explored in materials science, such as in the microwave-assisted rapid polycondensation reactions with diisocyanates to produce novel polyureas. These materials are characterized by their inherent viscosities and thermal properties, demonstrating the compound's utility in creating new materials with potential industrial applications (Mallakpour & Rafiee, 2004).
Biochemical Applications
In biochemistry, derivatives have been used to study protein sulfenation, acting as redox sensors. This application is vital for understanding cellular responses to oxidative stress, with potential implications in disease mechanisms and therapeutic targets (Charles et al., 2007).
Understanding Biomolecular Recognition
Research into complexes of amino acids with sulfonated azo dyes, using derivatives as model systems, provides insights into the biomolecular recognition processes. This research has implications for understanding how proteins interact with glycosaminoglycans, which is crucial for developing new therapeutic agents (Ojala et al., 1996).
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-4-2-3-5-15(12)18-24(22,23)14-8-6-13(7-9-14)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDAVPQAZQTFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)

![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)
![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)


![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)